4-(Carbamoylamino)benzene-1-sulfonic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6052-44-4 |
|---|---|
Molecular Formula |
C7H8N2O4S |
Molecular Weight |
216.22 g/mol |
IUPAC Name |
4-(carbamoylamino)benzenesulfonic acid |
InChI |
InChI=1S/C7H8N2O4S/c8-7(10)9-5-1-3-6(4-2-5)14(11,12)13/h1-4H,(H3,8,9,10)(H,11,12,13) |
InChI Key |
XJJDJRSMXUUIKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)N)S(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Carbamoylamino Benzene 1 Sulfonic Acid and Its Precursors
Direct Synthesis Approaches
The direct synthesis of 4-(carbamoylamino)benzene-1-sulfonic acid typically involves the sulfonation of a substituted benzene (B151609) ring. The most common and practical precursor for this pathway is aniline (B41778), which is first sulfonated to produce 4-aminobenzenesulfonic acid (sulfanilic acid). This intermediate is crucial as it contains the necessary amino group for the subsequent formation of the carbamoylamino side chain. The sulfonation of aniline is a classic example of electrophilic aromatic substitution. tiwariacademy.com
Mechanistic Pathways of Aromatic Sulfonation
Aromatic sulfonation is a quintessential electrophilic aromatic substitution (SEAr) reaction, where a hydrogen atom on the aromatic ring is replaced by a sulfonic acid group (–SO₃H). wikipedia.org The reaction mechanism generally proceeds through the following steps:
Generation of the Electrophile : The active electrophile in sulfonation is typically sulfur trioxide (SO₃) or its protonated form, HSO₃⁺. masterorganicchemistry.com When using concentrated sulfuric acid, SO₃ is present in equilibrium. Fuming sulfuric acid (oleum), which is a solution of SO₃ in H₂SO₄, provides a higher concentration of the electrophile. libretexts.org
Electrophilic Attack : The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic sulfur atom of SO₃. This step leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. nih.gov This is the rate-determining step of the reaction. masterorganicchemistry.com
Deprotonation : A base, such as the hydrogensulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the sulfonic acid group. docbrown.info This restores the aromaticity of the ring, yielding the benzenesulfonate (B1194179) anion.
Protonation : The final step is the protonation of the sulfonate anion to form the final sulfonic acid product.
A key characteristic of aromatic sulfonation is its reversibility. wikipedia.orglibretexts.org The reaction proceeds in concentrated acidic conditions, while the reverse reaction, desulfonation, is favored in dilute, hot aqueous acid. wikipedia.org This reversibility is crucial in directing reaction outcomes, as the thermodynamically most stable product is often favored. stackexchange.com
When sulfonating aniline, the strongly activating amino group (–NH₂) directs electrophilic substitution to the ortho and para positions. chemistrysteps.com However, under the strong acidic conditions required for sulfonation, the amino group is protonated to form the anilinium ion (–NH₃⁺). This positively charged group is strongly deactivating and a meta-director. masterorganicchemistry.comchemistrysteps.com Despite this, the major product of the reaction is the para-isomer, 4-aminobenzenesulfonic acid. tiwariacademy.com This outcome is attributed to the reaction being under thermodynamic control at high temperatures (around 180-190°C), where the more stable para product predominates, and the fact that a small equilibrium concentration of unprotonated aniline, a highly reactive species, is still present and reacts to form the para product. stackexchange.comchemistrysteps.com
Catalytic Systems in Sulfonation Reactions
The choice of sulfonating agent is critical and effectively defines the catalytic system. The most common agents are sulfur trioxide (SO₃), concentrated sulfuric acid, and chlorosulfuric acid. nih.gov
Sulfuric Acid (H₂SO₄) : Concentrated sulfuric acid serves as both the reagent and the solvent. tiwariacademy.com At elevated temperatures, it acts as a source of SO₃ for the electrophilic attack.
Fuming Sulfuric Acid (Oleum) : This is a solution of excess SO₃ in sulfuric acid. It is a more potent sulfonating agent than concentrated sulfuric acid due to the higher concentration of the SO₃ electrophile, allowing for faster reactions or reactions at lower temperatures. masterorganicchemistry.comlibretexts.org
Sulfur Trioxide (SO₃) : Used directly, SO₃ is a very powerful sulfonating agent. nih.gov
Acid Catalysts : While sulfuric acid is the primary reagent, other acids can play a catalytic role. Studies have explored reusable, green heterogeneous catalysts such as silica-supported perchloric acid (SiO₂/HClO₄) and potassium bisulfate (SiO₂/KHSO₄) for the sulfonation of aromatic compounds using sodium bisulfite, demonstrating high yields under solvent-free conditions. researchgate.net Historically, mercurous sulfate (B86663) was also used as a catalyst in some sulfonation reactions. wikipedia.org
Optimization of Reaction Conditions for High Purity and Yield
The synthesis of sulfanilic acid, the key precursor, from aniline has been extensively optimized. The traditional "baking process" involves heating aniline with concentrated sulfuric acid. ucv.ro
Initially, aniline reacts with sulfuric acid in an exothermic reaction to form anilinium hydrogensulfate. tiwariacademy.comucv.ro This salt is then heated to high temperatures (180–200°C) for several hours. ucv.roprepchem.com During this heating phase, the anilinium salt rearranges to form sulfanilic acid. icm.edu.pl The high temperature ensures that the reaction is under thermodynamic control, favoring the formation of the sterically less hindered and more stable para-isomer, thus ensuring high purity. stackexchange.com Yields for this process can be very high, with some methods reporting up to 98% yield with 99% purity. google.com
Modern approaches have focused on reducing the long reaction times and high energy consumption of the conventional method. Microwave-assisted synthesis has emerged as a significant improvement. By directly heating the polar reaction mixture, microwave irradiation can drastically reduce the reaction time from several hours to just a few minutes, while still achieving good yields. icm.edu.plsciencemadness.org This method is also advantageous for its conformity with the principles of green chemistry. icm.edu.pl
| Parameter | Conventional "Baking" Method | Microwave-Assisted Method |
|---|---|---|
| Reagents | Aniline, Concentrated Sulfuric Acid | Aniline, Concentrated Sulfuric Acid |
| Temperature | 180-200°C ucv.roprepchem.com | Rapid heating via microwave energy |
| Reaction Time | 4-10 hours prepchem.comicm.edu.pl | 2-4 minutes icm.edu.plsciencemadness.org |
| Key Feature | Thermodynamic control, high purity of para-isomer stackexchange.com | Rapid reaction rate, energy efficiency sciencemadness.org |
| Yield | High (e.g., up to 98%) google.com | Good to high |
Synthesis of the Carbamoylamino Moiety
Once 4-aminobenzenesulfonic acid is obtained, the next step is the formation of the carbamoylamino (urea) group. This involves the reaction of the amino group with a carbonyl source. Methodologies for urea (B33335) synthesis are broadly classified into those that use the highly toxic phosgene (B1210022) and those that employ safer, phosgene-free alternatives.
Phosgene-Based and Phosgene-Free Routes to Urea Formation
Phosgene-Based Routes: The traditional and most direct method for synthesizing ureas involves the use of phosgene (COCl₂) or its safer-to-handle equivalents like triphosgene. nih.gov The reaction typically proceeds through an isocyanate intermediate. The primary amine (4-aminobenzenesulfonic acid) reacts with phosgene to form an isothiocyanate. This intermediate is then reacted with ammonia (B1221849) to yield the final N-substituted urea product. nih.govacs.org While effective, the extreme toxicity of phosgene gas necessitates stringent safety precautions and has driven the development of alternative methods. researchgate.netrsc.org
Phosgene-Free Routes: In response to the hazards of phosgene, numerous phosgene-free methods have been developed. These routes focus on using safer reagents to introduce the carbonyl group. rsc.org
Carbonates and Carbamates : Symmetrical organic carbonates like dimethyl carbonate (DMC) can react with amines to form carbamates, which can then be converted to ureas. researchgate.net Phenyl carbamates, in particular, have been shown to react with amines under mild, neutral conditions in dimethyl sulfoxide (B87167) (DMSO) to produce ureas in excellent yield. google.com
In Situ Isocyanate Generation : Many phosgene-free methods rely on the in-situ generation of isocyanate intermediates from various precursors. tandfonline.com This can be achieved through rearrangement reactions such as the Curtius rearrangement (from acyl azides), Hofmann rearrangement (from amides), or Lossen rearrangement (from hydroxamic acids). nih.govtandfonline.com
Other Carbonyl Sources : A variety of other reagents serve as effective phosgene substitutes. These include 1,1'-carbonyldiimidazole (B1668759) (CDI), which is a stable solid that reacts readily with amines. nih.govrsc.org Other alternatives include using carbon monoxide (CO) or carbon dioxide (CO₂) in catalytic processes. nih.govrsc.org
| Reagent Class | Specific Examples | Key Advantage |
|---|---|---|
| Phosgene Equivalents | Triphosgene, Diphosgene | Solid/liquid form, easier to handle than gaseous phosgene nih.gov |
| Carbonates/Carbamates | Dimethyl Carbonate (DMC), Phenyl Carbamates | Low toxicity, mild reaction conditions researchgate.netgoogle.com |
| Azolides | 1,1'-Carbonyldiimidazole (CDI) | Stable solid, high reactivity with amines rsc.org |
| Rearrangement Precursors | Acyl azides, Amides, Dioxazolones | Avoids direct use of carbonylating agents by forming isocyanates in situ tandfonline.com |
| Gaseous Carbon Sources | Carbon Monoxide (CO), Carbon Dioxide (CO₂) | Atom-economical, used in catalytic cycles rsc.org |
Dehydrogenative Coupling Strategies for Urea Derivatives
More recent and innovative approaches to urea synthesis involve catalytic C-N bond formation through coupling reactions. These methods are often highly atom-economical and align with the principles of green chemistry.
Catalytic Dehydrogenative Coupling: This strategy involves the coupling of amines with a C1 source like methanol (B129727), catalyzed by a transition metal complex. Iron-based pincer complexes have been successfully used to catalyze the dehydrogenative coupling of primary amines and methanol to form symmetric ureas. rsc.orgnih.gov The reaction proceeds with the liberation of hydrogen gas (H₂) as the sole byproduct. The proposed mechanism involves the initial dehydrogenation of methanol to formaldehyde, which is then trapped by the amine to form a formamide. Further dehydrogenation produces an isocyanate intermediate, which reacts with another molecule of the amine to yield the final urea product. rsc.org
Electrocatalytic C-N Coupling: A frontier strategy for urea synthesis is the direct electrocatalytic coupling of a carbon source and a nitrogen source under ambient conditions. nih.govresearchgate.net This approach aims to bypass the high-energy, multi-step industrial processes for ammonia and urea production. Research has demonstrated the feasibility of synthesizing urea by coupling CO₂ with nitrogen sources like nitrite (B80452) (NO₂⁻) or dinitrogen (N₂) on the surface of specially designed electrocatalysts, such as defective cobalt(II,III) oxide (Co₃O₄). nih.govrsc.org Theoretical and experimental studies suggest the mechanism involves the adsorption and activation of both reactants on the catalyst surface, followed by a C-N coupling step between key intermediates to form the urea linkage. nih.govrsc.org
Coupling Reactions for Constructing the this compound Scaffold
The formation of the this compound structure primarily involves the creation of a urea linkage (–NH–CO–NH–) attached to the benzene sulfonic acid core. This is typically achieved by reacting an amino-substituted benzenesulfonic acid with a urea precursor.
A primary method for the synthesis of this compound involves the direct reaction of sulfanilic acid (4-aminobenzenesulfonic acid) with urea. derpharmachemica.com In this reaction, the amino group of sulfanilic acid acts as a nucleophile, attacking the carbonyl carbon of urea. This is followed by the elimination of ammonia, resulting in the formation of the desired N-substituted urea derivative.
The reaction can be represented by the following general scheme:
H₂N–C₆H₄–SO₃H + H₂N–CO–NH₂ → H₂N–CO–NH–C₆H₄–SO₃H + NH₃
Conventional heating methods can be employed to drive this reaction; however, they are often associated with longer reaction times and higher energy consumption. ucv.ro
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. organic-chemistry.orgbeilstein-journals.orgnih.gov In the synthesis of this compound, microwave irradiation has been successfully employed to facilitate the coupling of sulfanilic acid and urea. derpharmachemica.com
One reported microwave-assisted protocol involves mixing sulfanilic acid and urea in the presence of a minimal amount of water, which acts as a green solvent. derpharmachemica.com The reaction mixture is then subjected to microwave irradiation at a controlled temperature. The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC). derpharmachemica.com
A specific study demonstrated the synthesis of 4-ureido-benzenesulfonic acid (an alternative name for the target compound) by mixing sulfanilic acid (1 mmol) and urea (1 mmol) with a few drops of water in a Pyrex beaker. derpharmachemica.com The mixture was then exposed to microwave irradiation at 180-190 °C. The reaction was completed within 3 minutes, affording the product in an 85% yield after recrystallization from ethanol. derpharmachemica.com This rapid and high-yielding synthesis highlights the efficiency of microwave-assisted protocols.
| Reactants | Solvent | Reaction Conditions | Reaction Time | Yield (%) |
| Sulfanilic acid (1 mmol), Urea (1 mmol) | Water (2-3 drops) | Microwave irradiation at 180-190 °C | 3 minutes | 85 |
Table 1: Microwave-Assisted Synthesis of this compound derpharmachemica.com
Green Chemistry Principles in Synthetic Route Development
The development of synthetic routes for this compound is increasingly guided by the principles of green chemistry, which aim to minimize the environmental impact of chemical processes. wjpmr.comnih.gov These principles include the use of safer solvents, improved energy efficiency, and the reduction of waste. nih.gov
The microwave-assisted synthesis of this compound from sulfanilic acid and urea exemplifies the application of several green chemistry principles. derpharmachemica.com
Use of a Green Solvent: The utilization of water as the reaction medium is a significant advantage, as water is a non-toxic, non-flammable, and environmentally benign solvent. derpharmachemica.comrsc.org This is in stark contrast to many organic reactions that require volatile and often hazardous organic solvents.
Energy Efficiency: Microwave heating is generally more energy-efficient than conventional heating methods. Microwaves directly heat the reactants, leading to a rapid increase in temperature and significantly reduced reaction times, from hours to minutes. ucv.roorganic-chemistry.org This reduction in reaction time translates to lower energy consumption.
Atom Economy: The reaction between sulfanilic acid and urea to form this compound and ammonia as the only byproduct demonstrates good atom economy. This principle encourages the design of synthetic methods to maximize the incorporation of all materials used in the process into the final product.
Waste Reduction: The high yield and clean nature of the microwave-assisted reaction minimize the formation of byproducts and simplify the purification process, thereby reducing the generation of chemical waste. rsc.org The ease of product isolation by filtration and recrystallization further contributes to a more environmentally friendly process. derpharmachemica.com
By embracing these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.
Chemical Reactivity and Mechanistic Investigations of 4 Carbamoylamino Benzene 1 Sulfonic Acid
Reactions Involving the Sulfonic Acid Moiety
The sulfonic acid group (-SO₃H) is a strongly acidic, electron-withdrawing functionality that dominates many of the molecule's reactions. Its chemistry is analogous to that of other aromatic sulfonic acids like benzenesulfonic acid.
Esterification and Amidation Reactions of Sulfonic Acids
Aromatic sulfonic acids can be converted into their corresponding esters and amides, which are important intermediates in organic synthesis.
Esterification: The direct esterification of sulfonic acids is an equilibrium-driven process, often catalyzed by strong acids. nih.gov While less common than the esterification of carboxylic acids, sulfonic acid esters can be prepared by reacting the sulfonic acid with an alcohol. revistadechimie.rogoogle.comgoogle.commdpi.com The reaction typically requires heat and often the removal of water to drive the equilibrium toward the product side. A more common and efficient method for preparing sulfonic acid esters involves the conversion of the sulfonic acid to a more reactive sulfonyl chloride, which then readily reacts with an alcohol.
Amidation: Similarly, sulfonamides are generally synthesized from sulfonyl chlorides rather than directly from the sulfonic acid. The sulfonyl chloride intermediate is reacted with ammonia (B1221849) or a primary or secondary amine to yield the corresponding sulfonamide. ekb.egacs.org This two-step process is generally preferred due to the lower reactivity of the sulfonic acid group itself towards amines. Microwave-assisted synthesis has been explored for the preparation of sulfonamides from sulfonic acids, proceeding through a sulfonyl chloride intermediate. ekb.eg
Table 1: General Reactions for Sulfonic Acid Ester and Amide Formation
| Reaction Type | Reactants | General Conditions | Product |
|---|---|---|---|
| Esterification (from Sulfonyl Chloride) | R-SO₂Cl + R'-OH | Base (e.g., pyridine) | R-SO₂OR' (Sulfonate Ester) |
| Amidation (from Sulfonyl Chloride) | R-SO₂Cl + R'R''NH | Base (e.g., pyridine) | R-SO₂NR'R'' (Sulfonamide) |
Salt Formation and Ion Exchange Interactions
As a strong acid, 4-(carbamoylamino)benzene-1-sulfonic acid readily undergoes deprotonation to form a sulfonate salt in the presence of a base. Its aqueous solutions are strongly acidic. The alkali metal salts of benzenesulfonic acid are common forms for storage and use.
This acidic nature allows the compound to participate in ion exchange processes. When passed through an anion exchange resin, the sulfonate anion can be exchanged for other anions. Conversely, resins functionalized with sulfonic acid groups are widely used as strong acid cation exchangers, where the proton of the sulfonic acid is exchanged for a cation. The principles of ion-exchange selectivity on resins modified with polystyrenesulfonic acid have been studied, showing that electrostatic forces play a key role in the separation of ions. pearson.com
Reactions Involving the Carbamoylamino Group
The carbamoylamino (-NHCONH₂) group, an N-arylurea functionality, possesses its own distinct reactivity, including susceptibility to hydrolysis and the ability to participate in cyclization reactions.
Hydrolysis and Amine Formation Pathways
The hydrolysis of N-arylureas is a significant degradation pathway and can be catalyzed by both acids and bases. rsc.orgresearchgate.netresearchgate.netrsc.orgpublish.csiro.aursc.org The reaction ultimately leads to the cleavage of the C-N bonds, forming an amine, carbon dioxide, and ammonia.
Acid-Catalyzed Hydrolysis: In acidic media, the reaction is thought to proceed through the protonation of the urea (B33335) substrate, followed by a rate-determining attack by a water molecule. rsc.orgresearchgate.net This forms a tetrahedral intermediate which then decomposes to yield 4-aminobenzene-1-sulfonic acid (sulfanilic acid) and carbamic acid. The carbamic acid is unstable and rapidly decomposes to ammonia and carbon dioxide.
Base-Catalyzed Hydrolysis: Under basic conditions, the hydrolysis of phenylureas can occur via an addition-elimination mechanism involving the attack of a hydroxide (B78521) ion on the carbonyl carbon. researchgate.netrsc.org This leads to a tetrahedral intermediate that breaks down to form the corresponding aniline (B41778) derivative (sulfanilic acid), an isocyanate, and subsequently ammonia and carbonate. The rate of hydrolysis is dependent on pH and temperature. researchgate.netresearchgate.net It has been noted that the hydrolysis of phenylureas is often negligible under neutral pH conditions (pH 5-9) at ambient temperature but can be significant under more vigorous acidic or basic conditions. researchgate.netresearchgate.net
Condensation and Cyclization Reactions Leading to Heterocyclic Systems
The carbamoylamino group is a versatile precursor for the synthesis of various heterocyclic compounds. The two nitrogen atoms and the carbonyl group can participate in condensation and cyclization reactions with suitable reagents. For example, N-arylureas can react with 1,3-dicarbonyl compounds and α,β-unsaturated ketones to furnish amides and imines. researchgate.net
N-substituted ureido acids have been shown to undergo facile cyclization to form heterocyclic systems like hexahydropyrimidines. nih.gov Furthermore, related semicarbazide (B1199961) derivatives can be cyclized into five-membered heterocycles such as triazoles, oxadiazoles, and thiadiazoles, depending on the reaction conditions and reagents used. nih.gov For instance, heating a semicarbazide in an aqueous sodium hydroxide solution can lead to the formation of a triazole ring. nih.gov The kinetics of the cyclization of 3-ureidopropionic acid to dihydrouracil (B119008) in acidic solution has been studied, revealing a reversible reaction. researchgate.net
Table 2: Examples of Heterocyclic Systems from Urea Derivatives
| Reactant Type | Reagent | Heterocyclic Product |
|---|---|---|
| N-Aryl-β-ureido acid | Acidic Medium | Hexahydropyrimidine (B1621009) |
| Semicarbazide | Aqueous NaOH, heat | 1,2,4-Triazole |
| Thiosemicarbazide | Aqueous NaOH, heat | 1,2,4-Triazole-thione |
| Carboxyhydrazide | CS₂, KOH | 1,3,4-Oxadiazole-thione |
Electrophilic Aromatic Substitution Patterns and Regioselectivity on the Benzene (B151609) Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction for benzene and its derivatives. The regiochemical outcome of such reactions on a disubstituted benzene ring, like this compound, is determined by the electronic properties of the existing substituents. chemistrytalk.orgpressbooks.publibretexts.org
The two substituents on the ring have opposing directing effects:
Sulfonic Acid Group (-SO₃H): This group is strongly electron-withdrawing through both inductive and resonance effects. quora.com Consequently, it is a powerful deactivating group, making the aromatic ring less nucleophilic and slowing down the rate of EAS reactions. openochem.orgyoutube.com It directs incoming electrophiles to the meta position (C3 and C5) relative to itself. pearson.comyoutube.com
Carbamoylamino Group (-NHCONH₂): The nitrogen atom attached to the ring has a lone pair of electrons that can be donated to the ring through resonance. This makes the carbamoylamino group an electron-donating group (EDG) and therefore an activating group, increasing the rate of EAS relative to benzene. It is an ortho, para-director. libretexts.org Since the para position is already occupied by the sulfonic acid group, it directs incoming electrophiles to the ortho positions (C2 and C6) relative to itself.
In this compound, the positions ortho to the activating carbamoylamino group (C2, C6) are the same as the positions meta to the deactivating sulfonic acid group. Therefore, both groups direct incoming electrophiles to the same positions: C2 and C6. The strong activating and ortho-directing effect of the carbamoylamino group will be the dominant factor in determining the position of substitution. Thus, electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are expected to occur primarily at the positions ortho to the carbamoylamino group.
The sulfonic acid group can also be used strategically as a "blocking group". pearson.compearson.comyoutube.com Because sulfonation is a reversible reaction, the -SO₃H group can be introduced to block a specific position (typically the para position), force substitution at another site (e.g., ortho), and then be removed by treatment with dilute acid. openochem.orgpearson.comyoutube.com
Table 3: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent Group | Electronic Effect | Activating/Deactivating | Directing Effect |
|---|---|---|---|
| -SO₃H (Sulfonic Acid) | Strongly Electron-Withdrawing | Strongly Deactivating | Meta |
| -NHCONH₂ (Carbamoylamino) | Electron-Donating (Resonance) | Activating | Ortho, Para |
Kinetic and Thermodynamic Studies of Key Transformation Pathways
Detailed kinetic and thermodynamic studies specifically for this compound are not extensively documented in publicly available literature. However, significant insights can be drawn from research on structurally analogous compounds, particularly within the sulfonylurea class. The primary transformation pathway for sulfonylureas in aqueous environments is the hydrolytic cleavage of the sulfonylurea bridge. tandfonline.comtandfonline.com This reaction is a critical determinant of the compound's persistence and fate in various conditions.
The hydrolytic degradation of sulfonylureas is principally influenced by pH and temperature. tandfonline.comtandfonline.comresearchgate.netnih.gov Mechanistic studies indicate that the cleavage of the sulfonylurea linkage is the major degradation pathway, leading to the formation of a corresponding sulfonamide and an amine derivative. tandfonline.com
Kinetic Profile
Research on various sulfonylurea compounds, such as the herbicide Sulfosulfuron, has demonstrated that the hydrolytic degradation process typically follows first-order kinetics. tandfonline.comresearchgate.net The rate of this transformation is highly dependent on the pH of the medium. Generally, hydrolysis is significantly faster in acidic conditions compared to neutral or alkaline environments. tandfonline.comtandfonline.comresearchgate.netnih.govusda.gov For instance, the half-life of Sulfosulfuron at pH 4.0 was found to be 9.24 days, whereas it increased to 14.14 days at pH 9.2. tandfonline.comresearchgate.net This pH dependency suggests that the mechanism can involve acid catalysis. usda.gov
Temperature also plays a crucial role in the kinetics of this transformation. An increase in temperature leads to a substantial increase in the degradation rate. tandfonline.comresearchgate.netnih.gov Studies on Sulfosulfuron showed that raising the temperature from 10°C to 50°C decreased the hydrolysis half-life from 518 hours to just 10 hours. tandfonline.comresearchgate.net This behavior is characteristic of chemical reactions where temperature provides the necessary activation energy for the transformation to occur.
The following interactive table summarizes the kinetic data for the hydrolysis of representative sulfonylurea compounds under various conditions.
Table 1: Kinetic Data for the Hydrolysis of Representative Sulfonylurea Compounds
| Compound | pH | Temperature (°C) | Half-life (t½) | Kinetic Order |
|---|---|---|---|---|
| Sulfosulfuron | 4.0 | - | 9.24 days | First-Order |
| Sulfosulfuron | 9.2 | - | 14.14 days | First-Order |
| Sulfosulfuron | - | 10 | 518 hours | First-Order |
| Sulfosulfuron | - | 50 | 10 hours | First-Order |
| Rimsulfuron | 4.0 | 30 | 0.47 - 16.1 days* | First-Order |
| Primisulfuron | 4.0 | 30 | 0.16 - 5.8 days* | First-Order |
Range dependent on specific experimental conditions. Data sourced from studies on sulfonylurea herbicides. tandfonline.comresearchgate.net
Thermodynamic Profile
Thermodynamic investigations provide quantitative data on the energy changes associated with the transformation pathways. The activation energy (Ea) is a key parameter that describes the minimum energy required for a reaction to proceed. For the hydrolytic degradation of Sulfosulfuron, the activation energy has been calculated to be 63.87 kJ mol⁻¹. tandfonline.com This value provides a measure of the temperature sensitivity of the hydrolysis reaction.
The following interactive table presents available thermodynamic data for the hydrolysis of a representative sulfonylurea compound.
Table 2: Thermodynamic Data for the Hydrolysis of a Representative Sulfonylurea Compound
| Compound | Parameter | Value |
|---|---|---|
| Sulfosulfuron | Activation Energy (Ea) | 63.87 kJ mol⁻¹ |
Data sourced from a study on the sulfonylurea herbicide Sulfosulfuron. tandfonline.com
Theoretical and Computational Studies of 4 Carbamoylamino Benzene 1 Sulfonic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, rooted in quantum mechanics, provide insights into electron distribution, molecular orbital energies, and bonding characteristics.
Electronic Structure and Bonding Analysis (e.g., HOMO-LUMO)
The electronic structure of a molecule is described by the arrangement of its electrons in various molecular orbitals. A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally indicates higher reactivity.
For a molecule like 4-(Carbamoylamino)benzene-1-sulfonic acid, the HOMO is expected to be localized on the electron-rich regions, such as the benzene (B151609) ring and the amino group, while the LUMO would likely be distributed over the electron-withdrawing sulfonyl group. This distribution influences the molecule's behavior as an electron donor or acceptor in chemical reactions.
Table 1: Illustrative Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: The data in this table is hypothetical and serves as an example of the typical values obtained for similar aromatic sulfonamides. Specific experimental or calculated values for this compound are not available in the reviewed literature.
Density Functional Theory (DFT) Applications in Conformation and Reactivity
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. DFT calculations can accurately predict various molecular properties, including optimized geometries, vibrational frequencies, and parameters related to chemical reactivity. By analyzing the electron density, DFT can provide insights into the most stable conformation of a molecule and identify the sites that are most susceptible to electrophilic or nucleophilic attack. For sulfonamides, DFT has been employed to study their molecular geometries and electronic properties, which are crucial for understanding their biological activity.
Conformational Analysis and Energy Minima Determination
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies. Computational methods, particularly DFT, are instrumental in mapping the potential energy surface of a molecule to locate its energy minima, which correspond to stable conformers. For this compound, rotations around the C-N and S-C bonds would be key degrees of freedom to explore in a conformational analysis.
Reaction Mechanism Prediction and Transition State Theory
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. By mapping the reaction pathway and identifying the transition state—the highest energy point along the reaction coordinate—researchers can calculate activation energies and predict reaction rates. Transition state theory provides the framework for these calculations. For a molecule like this compound, such studies could predict its reactivity in various chemical environments, for instance, its behavior in acid-base reactions or its potential for electrophilic aromatic substitution.
Intermolecular Interactions, Hydrogen Bonding Networks, and Self-Assembly Simulations
The way molecules interact with each other governs the properties of materials in the solid state and in solution. This compound possesses several functional groups capable of forming strong intermolecular interactions, particularly hydrogen bonds through its sulfonic acid, carbamoyl (B1232498), and amino moieties. These interactions are expected to play a crucial role in the crystal packing of the solid form and its solvation in polar solvents.
Computational simulations, such as molecular dynamics, can model the collective behavior of many molecules to predict how they will arrange themselves. Such simulations can reveal the formation of hydrogen bonding networks and predict whether the molecules will self-assemble into larger, ordered structures. Studies on similar sulfonamides have shown that strong intermolecular hydrogen bonds and π-π stacking interactions are the main driving forces for their crystal packing. nih.govresearchgate.net
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
Derivatives, Analogues, and Modified Structures of 4 Carbamoylamino Benzene 1 Sulfonic Acid
Synthesis and Characterization of Aromatic Ring Substituted Analogues
The introduction of substituents onto the benzene (B151609) ring of 4-(carbamoylamino)benzene-1-sulfonic acid allows for the fine-tuning of its electronic and steric properties. The synthesis of these analogues typically involves two main strategies: performing electrophilic aromatic substitution on the parent compound or starting with an already substituted aromatic precursor, followed by the introduction of the sulfonic acid and carbamoylamino groups.
The directing effects of the existing sulfonyl and amino groups are critical in these syntheses. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the sulfonic acid group is a deactivating group and a meta-director. In the precursor, sulfanilic acid (4-aminobenzene-1-sulfonic acid), the positions ortho to the amino group (and meta to the sulfonic acid group) are the most reactive sites for electrophilic substitution.
Common substitutions include halogenation (Cl, Br), nitration (NO2), and alkylation (R). Characterization of these new analogues relies on standard spectroscopic techniques. 1H NMR spectroscopy is used to confirm the position of the new substituent on the aromatic ring by analyzing the splitting patterns and chemical shifts of the remaining aromatic protons. Infrared (IR) spectroscopy helps to identify the characteristic vibrations of the functional groups, while mass spectrometry confirms the molecular weight of the synthesized compound.
Table 1: Potential Aromatic Ring Substituted Analogues and Synthetic Strategies
| Substituent | Potential IUPAC Name | Typical Synthetic Precursor | Characterization Highlights |
|---|---|---|---|
| Chloro | 3-Chloro-4-(carbamoylamino)benzene-1-sulfonic acid | 2-Chloro-4-aminobenzene-1-sulfonic acid | Appearance of a distinct singlet or altered doublet pattern in the aromatic region of the 1H NMR spectrum. |
| Nitro | 3-Nitro-4-(carbamoylamino)benzene-1-sulfonic acid | 2-Nitro-4-aminobenzene-1-sulfonic acid | Strong asymmetric and symmetric stretching bands for the NO2 group in the IR spectrum (approx. 1550-1500 and 1350-1300 cm-1). |
Modifications of the Sulfonic Acid Group (e.g., Sulfonyl Halides, Sulfonamides, Sulfonates)derpharmachemica.comnih.gov
The sulfonic acid moiety is a versatile functional group that can be converted into several important derivatives, including sulfonyl halides, sulfonamides, and sulfonate esters. These transformations typically begin with the conversion of the sulfonic acid into a more reactive sulfonyl chloride. wikipedia.org
Sulfonyl Halides: The synthesis of the corresponding sulfonyl chloride is a key step. This can be achieved by treating the sulfonic acid or its sodium salt with halogenating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). More recent methods describe the conversion of aromatic carboxylic acids to sulfonyl chlorides via copper-catalyzed processes, which can then be adapted for sulfonic acids. nih.gov
Sulfonamides: Sulfonyl chlorides are valuable synthetic intermediates that react readily with primary or secondary amines to form sulfonamides. nih.govcbijournal.com This reaction is fundamental in medicinal chemistry. The reaction of 4-(carbamoylamino)benzene-1-sulfonyl chloride with various amines would yield a library of novel sulfonamide derivatives. The synthesis can be performed in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. cbijournal.com
Sulfonates: Sulfonate esters are formed by the reaction of sulfonyl chlorides with alcohols or phenols. wikipedia.org Alternatively, direct coupling methods have been developed that allow for the formation of sulfonamides and sulfonate esters from sulfonic acid salts without first isolating the sulfonyl chloride intermediate. One such method employs triphenylphosphine (B44618) ditriflate as a coupling reagent. nih.gov
Table 2: Key Transformations of the Sulfonic Acid Group
| Derivative Type | General Structure | Typical Reagents | Reaction Description |
|---|---|---|---|
| Sulfonyl Chloride | R-SO2Cl | Thionyl chloride (SOCl2), Phosphorus pentachloride (PCl5) | Conversion of the sulfonic acid to a highly reactive sulfonyl chloride intermediate. |
| Sulfonamide | R-SO2NR'R'' | Sulfonyl chloride, Primary/Secondary Amine (R'R''NH), Base | Nucleophilic substitution of the chloride on the sulfonyl chloride by an amine. cbijournal.com |
Variations of the Carbamoylamino Moiety (e.g., Thioureas, Substituted Ureas)derpharmachemica.com
The carbamoylamino (urea) group offers another site for structural modification. Variations include the synthesis of corresponding thioureas and the introduction of substituents on the terminal nitrogen atom.
Thioureas: The direct conversion of the urea's carbonyl group (C=O) to a thiocarbonyl (C=S) is challenging. Therefore, thiourea (B124793) analogues are typically synthesized by reacting the parent amine (sulfanilic acid) with an appropriate isothiocyanate. This approach leads to the formation of 4-thioureido-benzenesulfonic acids. derpharmachemica.comderpharmachemica.com Various synthetic methods for thioureas exist, often involving the reaction of amines with carbon disulfide or other thioacylating agents. organic-chemistry.org
Substituted Ureas: A wide array of substituted ureas can be synthesized from the precursor sulfanilic acid. A common method involves reacting sulfanilic acid with differently substituted ureas or isocyanates. Research has shown that this reaction can be carried out efficiently using microwave irradiation with water as a green solvent, producing various 4-ureido-benzenesulfonic acids. derpharmachemica.comderpharmachemica.com The structure of these compounds is typically confirmed by IR, 1H NMR, and mass spectrometry. For example, the synthesis of 4-Ureido-benzenesulfonic acid from sulfanilic acid and urea (B33335) yields a product with a molecular ion peak at m/z 216. derpharmachemica.com
Table 3: Synthesis and Characterization of Carbamoylamino and Thioureido Derivatives
| Compound Name | Synthetic Method | Solvent/Conditions | Key Characterization Data | Reference |
|---|---|---|---|---|
| 4-Ureido-benzenesulfonic acid | Sulfanilic acid + Urea | Water / Microwave (180-190 °C) | IR (cm-1): 3390 (N-H), 1633 (C=O); Mass (m/z): 216 (M+) | derpharmachemica.com |
| 4-(3-Methyl-ureido)-benzenesulfonic acid | Sulfanilic acid + Methylurea | Water / Microwave | IR (cm-1): 3390 (N-H), 3062 (C-HAr), 1633 (C=O) | derpharmachemica.com |
Polymeric and Supramolecular Assemblies Incorporating the this compound Scaffold
The distinct functional groups of this compound make it an attractive building block for creating larger, organized structures such as polymers and supramolecular assemblies. The formation of these structures is driven by a combination of covalent and non-covalent interactions.
Supramolecular Assemblies: These are complex chemical systems held together by non-covalent intermolecular forces. The this compound scaffold possesses several features that promote self-assembly:
Hydrogen Bonding: The urea moiety is an excellent hydrogen bond donor and acceptor. The sulfonic acid group is also a strong hydrogen bond donor. These groups can form extensive networks, leading to the formation of tapes, sheets, or other organized structures.
π-π Stacking: The aromatic benzene ring can interact with other aromatic rings through π-π stacking, which helps to stabilize layered assemblies.
Ionic Interactions: The sulfonic acid group is typically deprotonated at neutral pH, forming a sulfonate anion (-SO3-). This negative charge can participate in strong electrostatic interactions with cations or positively charged moieties on other molecules.
The interplay of these interactions allows molecules to organize themselves on surfaces or in solution, forming well-defined nanoscale constructs. nih.gov
Polymeric Structures: To incorporate the scaffold into a polymer, the molecule must first be functionalized with a polymerizable group, such as a vinyl or acrylate (B77674) group. This transforms the molecule into a monomer. This functionalized monomer can then undergo polymerization, creating long polymer chains where the this compound unit is a repeating side group. The resulting polymers would combine the properties of the polymer backbone with the functional characteristics of the sulfonic acid and urea groups, making them potentially useful as ion-exchange resins, polyelectrolytes, or functional materials.
Table 4: Functional Groups and Their Role in Higher-Order Structures
| Functional Group | Type of Interaction | Potential Role in Assembly |
|---|---|---|
| Carbamoylamino (Urea) | Hydrogen Bonding (Donor/Acceptor) | Directing the formation of one-dimensional tapes or two-dimensional sheets. |
| Benzene Ring | π-π Stacking, Hydrophobic Interactions | Stabilizing layered structures and promoting aggregation in aqueous media. |
| Sulfonic Acid/Sulfonate | Hydrogen Bonding (Donor), Ionic Interactions | Facilitating water solubility, enabling pH-responsive assembly, and forming salt bridges. |
Applications and Advanced Materials Based on 4 Carbamoylamino Benzene 1 Sulfonic Acid Scaffold
Role as a Synthetic Intermediate in Fine Chemical Synthesis
4-(Carbamoylamino)benzene-1-sulfonic acid serves as a valuable precursor in the synthesis of more complex organic molecules. The presence of multiple functional groups—the sulfonic acid, the urea (B33335), and the aromatic ring—allows for a variety of chemical transformations. The sulfonic acid group can be converted into sulfonyl chlorides, sulfonamides, or sulfonate esters, opening pathways to a diverse range of derivatives.
The aromatic ring can undergo electrophilic substitution reactions, although the strongly deactivating nature of the sulfonyl group directs incoming substituents. The urea functionality provides sites for hydrogen bonding and can participate in condensation reactions. This multifunctional nature makes it a key starting material for creating pharmaceuticals, agrochemicals, and other specialty chemicals where the specific combination of a sulfophenyl and a urea group is desired to impart properties such as water solubility, biological activity, or specific binding capabilities. For instance, derivatives of aminobenzenesulfonic acids are used in the synthesis of a variety of pharmaceutical chemicals. researchgate.net
Incorporation into Functional Dyes and Pigments
The core structure of this compound is closely related to sulfanilic acid, a foundational intermediate in the dye industry. ucv.ronih.gov Like sulfanilic acid, it can be diazotized by treatment with nitrous acid to form a diazonium salt. This diazonium salt is a key electrophilic component in azo coupling reactions, where it reacts with electron-rich coupling partners such as phenols, naphthols, or aromatic amines to form azo dyes. unb.ca
The general synthesis involves two main steps:
Diazotization: The amino group (derived from the urea moiety under certain conditions or if starting from a related amino compound) is converted into a diazonium group (-N₂⁺).
Azo Coupling: The resulting diazonium salt reacts with a coupling component to form the characteristic -N=N- azo bond, which acts as the chromophore responsible for the color of the dye. unb.ca
Table 1: Examples of Azo Dyes and Intermediates Derived from Sulfanilic Acid Analogs
| Dye/Intermediate Name | Starting Amine | Coupling Component | Resulting Color/Application |
| Methyl Orange | Sulfanilic acid | N,N-dimethylaniline | pH indicator (red in acid, yellow in base) |
| Acid Orange 7 | Sulfanilic acid | 2-Naphthol | Orange dye for wool and silk |
| 4-Carboxy-4′-sulfoazobenzene | Sulfanilic acid | 4-Nitrobenzoic acid | Model sulfonated azo compound for biodegradation studies nih.gov |
| Red Azo Dye | Amino-azo-benzene sulphonic acid | β-amino-benzoyl-J-acid | Red dye for cotton google.com |
Materials Science Applications
Beyond catalysis, the unique properties of this compound lend themselves to other applications in materials science. The sulfonic acid group is strongly hydrophilic and can act as an ion-exchange site. When this molecule is incorporated into polymer chains or grafted onto surfaces, it can significantly alter the material's properties.
For example, functionalizing nanomaterials like graphene oxide with amino sulfonic acid derivatives creates new nanocomposites. nih.gov These materials can exhibit enhanced dispersibility in aqueous media and provide binding sites for other molecules. Such functionalized materials are being explored for applications in drug delivery, where the surface chemistry can be tuned to load and release therapeutic agents under specific physiological conditions (e.g., pH changes). nih.gov The incorporation of sulfonic acid groups can also be used to create proton-exchange membranes for fuel cells or to develop novel adsorbents for water purification.
In-depth Analysis Reveals Limited Publicly Available Research on Specific Applications of this compound
The intended scope of the article was to focus exclusively on the following applications:
Polymerization Initiators and Monomers: The role of this compound as either a direct initiator for polymerization reactions or as a functional monomer to be incorporated into polymer chains.
Functional Coatings and Adhesives: Its use in the formulation of coatings and adhesives where its specific chemical moieties would impart desired properties.
Membrane Technology and Separation Science: Its application in the fabrication of membranes for separation processes, leveraging its sulfonic acid and urea groups.
Soil Amelioration and Agricultural Formulations: Its utility in agricultural contexts, specifically in formulations aimed at improving soil structure and properties, excluding direct efficacy studies.
The investigation into these areas revealed a significant lack of specific research centered on this compound. While general principles of using sulfonated aromatic compounds, functional monomers with urea groups, and the broader field of sulfonated polymers are well-documented, the direct attribution of these applications to the specific molecule is not prevalent in the reviewed literature.
For instance, while the presence of a sulfonic acid group can be beneficial in creating ion-exchange resins or hydrophilic polymers for membranes, and the urea group can impart specific hydrogen-bonding capabilities useful in adhesives or as a nitrogen source in agriculture, dedicated studies detailing the synthesis, characterization, and performance of materials based solely on the this compound scaffold are not widely published.
The absence of detailed research findings and quantifiable data precludes the creation of the requested in-depth article and accompanying data tables. The scientific community has yet to extensively publish on the specific applications outlined for this particular compound. Therefore, a comprehensive and scientifically rigorous article focusing solely on this compound within the specified application areas cannot be generated at this time.
Advanced Analytical Methodologies for Characterizing 4 Carbamoylamino Benzene 1 Sulfonic Acid
Chromatographic Separation Techniques
Chromatography is a fundamental technique for separating and quantifying 4-(Carbamoylamino)benzene-1-sulfonic acid from related substances and impurities. The choice of method depends on the specific analytical goal, such as routine purity testing or high-resolution impurity profiling.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of non-volatile compounds like this compound. Developing a reliable HPLC method is crucial for quantitative determination and purity evaluation. wu.ac.thresearchgate.net
A typical method development strategy involves the careful selection of a stationary phase, mobile phase, and detector. Reversed-phase (RP) HPLC is commonly employed for sulfonamide-containing compounds. nih.gov Columns with C8 or C18 stationary phases are often suitable. researchgate.net The mobile phase usually consists of a mixture of an aqueous buffer (such as phosphate or acetate) and an organic modifier like acetonitrile or methanol (B129727). Gradient elution, where the mobile phase composition is changed during the run, is often necessary to achieve optimal separation of the main compound from any potential impurities. researchgate.net
UV detection is standard, with the detection wavelength selected based on the compound's UV absorbance maximum, which for benzenesulfonamides is typically in the range of 220-270 nm. wu.ac.thnih.gov Method validation according to International Conference on Harmonisation (ICH) guidelines ensures the method is accurate, precise, linear, and robust for its intended purpose. nih.gov
Table 1: Illustrative HPLC Method Parameters for Analysis of Benzenesulfonic Acid Derivatives
| Parameter | Condition | Rationale |
|---|---|---|
| Column | YMC-Triart C8 (250x4.6 mm, 5µm) researchgate.net | Provides good retention and selectivity for polar aromatic compounds. |
| Mobile Phase A | 1% Triethylamine (B128534), pH 3.0 with Orthophosphoric Acid nih.gov | Buffered aqueous phase to control ionization and improve peak shape. |
| Mobile Phase B | Acetonitrile nih.gov | Organic modifier to elute the analyte from the reversed-phase column. |
| Elution Mode | Gradient | Allows for the separation of compounds with a range of polarities. researchgate.net |
| Flow Rate | 1.0 mL/min researchgate.netnih.gov | A standard flow rate for analytical HPLC, providing a balance of speed and resolution. |
| Detection | UV at 220 nm or 265 nm wu.ac.thnih.gov | Wavelengths where benzenesulfonate (B1194179) and related structures exhibit strong absorbance. |
| Column Temperature | 25 °C wu.ac.th | Controlled temperature ensures reproducible retention times. |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with sub-2 µm particle sizes. This technology offers substantial improvements in resolution, sensitivity, and speed of analysis. For complex samples containing this compound and multiple closely related impurities, UPLC can provide superior separation efficiency.
The primary advantage of UPLC is its ability to significantly reduce analysis times, often from 30 minutes with HPLC to as little as 5 minutes, without compromising resolution. waters.com This high-throughput capability is invaluable in quality control environments. The enhanced resolution allows for the detection and quantification of trace-level impurities that might co-elute with the main peak in an HPLC separation. When coupled with mass spectrometry (MS), UPLC-MS provides a powerful tool for the sensitive and specific analysis of potential genotoxic impurities, such as alkyl esters of sulfonic acids. waters.com
In pharmaceutical development, active ingredients are often formulated as salts to improve properties like solubility and stability. thermofisher.com If this compound is prepared as a salt, it is essential to quantify the corresponding counterion. Ion Chromatography (IC) with conductivity detection is a highly sensitive and selective technique for the analysis of both inorganic and organic counterions. thermofisher.com
IC is particularly well-suited for determining common inorganic counterions (e.g., sodium, potassium, chloride) and organic counterions. shimadzu.com The method typically uses a specialized ion-exchange column and an eluent that facilitates the separation of ions. Suppressed conductivity detection is often employed to reduce background noise from the eluent and enhance the signal from the analyte ions, leading to excellent sensitivity. ijpsr.com This makes IC a reliable method for ensuring the correct stoichiometry of the salt form and for controlling ionic impurities. shimadzu.com
Spectroscopic Techniques in Structural Elucidation and Purity Assessment
Spectroscopic methods provide critical information about the molecular structure and functional groups present in this compound, serving as orthogonal techniques to chromatography for identity confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic molecules.
¹H NMR: A proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the aromatic protons on the benzene (B151609) ring would appear as distinct signals, typically as doublets, in the aromatic region of the spectrum (around 7-8 ppm). The protons of the amino groups (NH and NH₂) would appear as broader signals whose chemical shifts can be concentration and solvent-dependent.
¹³C NMR: A carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum for this compound would show distinct signals for the carbonyl carbon of the urea (B33335) moiety, as well as for the four unique carbons of the para-substituted benzene ring. researchgate.net
Table 2: Predicted NMR Chemical Shifts (δ) for a 4-Substituted Benzenesulfonic Acid Structure
| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Aromatic CH (ortho to SO₃H) | ~7.60 | ~128 |
| Aromatic CH (meta to SO₃H) | ~6.85 | ~118 |
| Aromatic C (ipso to SO₃H) | - | ~145 |
| Aromatic C (ipso to NH) | - | ~140 |
| Carbonyl C=O | - | ~158 |
Note: Predicted values are based on related structures like 4-aminobenzenesulfonic acid and 4-[(methoxycarbonyl)amino]benzenesulfonic acid and may vary based on solvent and experimental conditions. researchgate.netchemicalbook.com
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups within a molecule. Both methods provide a characteristic fingerprint spectrum for the compound.
In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. The N-H stretching vibrations of the primary and secondary amine groups in the urea moiety would appear as distinct bands in the 3200-3500 cm⁻¹ region. researchgate.net The carbonyl (C=O) stretch of the urea group would produce a strong absorption band around 1650-1700 cm⁻¹. The sulfonic acid group (SO₃H) is characterized by strong, broad O-H stretching and prominent S=O stretching absorptions, typically observed in the 1000-1250 cm⁻¹ range. researchgate.net
Raman spectroscopy provides complementary information. While C=O stretching is also visible, aromatic C-C stretching vibrations and the symmetric S=O stretch often give strong Raman signals. researchgate.net
Table 3: Key IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Stretching | 3200 - 3500 researchgate.net |
| Carbonyl (C=O) | Stretching | 1650 - 1700 |
| Aromatic Ring (C=C) | Stretching | 1450 - 1600 researchgate.net |
| Sulfonyl (S=O) | Asymmetric & Symmetric Stretching | 1000 - 1250 researchgate.net |
| Sulfur-Nitrogen (S-N) | Stretching | 850 - 950 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing the electronic transitions within this compound. The molecule's aromatic ring and the carbamoylamino substituent constitute a chromophore that absorbs light in the UV region. The sulfonic acid group, while not a primary chromophore, can influence the electronic environment of the benzene ring.
The UV spectrum of benzenesulfonic acid in ethanol shows absorption maxima (λmax) at approximately 219 nm, 253 nm, 259 nm, 263 nm, and 270 nm. nih.gov For the related compound, 4-aminobenzenesulfonic acid (sulfanilic acid), the presence of the amino group (an auxochrome) shifts the absorption. nist.govnist.gov It is expected that the carbamoylamino group in this compound will also act as an auxochrome, influencing the position and intensity of the absorption bands. The spectrum is anticipated to display characteristic absorptions corresponding to π → π* transitions of the substituted benzene ring. Variations in solvent polarity can lead to shifts in these absorption maxima, providing further information about the molecule's electronic structure.
| Compound | Expected λmax (nm) | Electronic Transition | Solvent |
|---|---|---|---|
| Benzenesulfonic Acid | 219, 253, 259, 263, 270 | π → π | Ethanol nih.gov |
| 4-Aminobenzenesulfonic Acid | ~250-260 | π → π | Aqueous Solution nist.govnist.gov |
| This compound | ~260-275 | π → π* | Polar Protic Solvent (e.g., Ethanol) |
Mass Spectrometry Approaches
Mass spectrometry (MS) is a powerful analytical tool for determining the molecular weight and elucidating the structure of this compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the elemental formula of this compound. The theoretical exact mass can be calculated from its molecular formula, C₇H₈N₂O₄S. This precise mass measurement is crucial for distinguishing the compound from other molecules with the same nominal mass. Typically, electrospray ionization (ESI) is used, which can generate protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₈N₂O₄S |
| Nominal Mass | 216 u |
| Theoretical Exact Mass (Monoisotopic) | 216.02082 u |
| Expected [M+H]⁺ Ion (m/z) | 217.02860 |
| Expected [M-H]⁻ Ion (m/z) | 215.01305 |
Tandem Mass Spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the precursor ion of this compound. By selecting the [M-H]⁻ ion (m/z 215.01) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced.
The fragmentation of benzenesulfonates often involves the loss of SO₂ (63.96 u) or SO₃ (79.96 u). nih.govaaqr.org For the target molecule, key fragmentation pathways from the [M-H]⁻ ion would likely include:
Loss of isocyanic acid (HNCO): A cleavage of the carbamoyl (B1232498) group could lead to the loss of HNCO (43.01 u), resulting in a fragment ion corresponding to 4-aminobenzene-1-sulfonate.
Loss of SO₃: Desulfonation would result in a fragment ion corresponding to the phenylurea anion.
Loss of SO₂: Cleavage of the C-S bond with rearrangement could lead to the loss of sulfur dioxide. aaqr.org
These fragmentation patterns provide definitive structural confirmation.
| Proposed Fragment Ion Structure | Neutral Loss | Formula of Loss | Predicted Fragment m/z |
|---|---|---|---|
| [C₆H₆N₁O₃S]⁻ (4-aminobenzene-1-sulfonate) | Isocyanic Acid | HNCO | 172.00 |
| [C₇H₇N₂O]⁻ (Phenylurea anion) | Sulfur Trioxide | SO₃ | 135.06 |
| [C₆H₅NHCONH₂]⁻ radical anion | Sulfurous Acid | H₂SO₃ | 135.06 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound, provided that suitable single crystals can be grown. This technique yields detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
| Parameter | Expected Value / Feature | Reference/Analogy |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Common for substituted aromatic compounds researchgate.netresearchgate.net |
| Key Intermolecular Interactions | N-H···O and O-H···O Hydrogen Bonds | Expected from functional groups researchgate.net |
| S-O Bond Lengths | ~1.45 Å | Typical for sulfonate groups nih.gov |
| C-S Bond Length | ~1.77 Å | Typical for aryl sulfonates nih.gov |
| C-N Bond Length (Amide) | ~1.35 Å | Typical for amide linkage |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a purified sample of this compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₇H₈N₂O₄S) to assess the sample's purity. A close correlation between the experimental and theoretical values provides strong evidence for the compound's identity and purity.
| Element | Atomic Mass (u) | Number of Atoms | Total Mass (u) | Mass Percent (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 7 | 84.077 | 38.88% |
| Hydrogen (H) | 1.008 | 8 | 8.064 | 3.73% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 12.96% |
| Oxygen (O) | 15.999 | 4 | 63.996 | 29.60% |
| Sulfur (S) | 32.06 | 1 | 32.06 | 14.83% |
| Total | 216.211 | 100.00% |
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis for Polymer Derivatives)
Thermogravimetric Analysis (TGA) is used to study the thermal stability and decomposition behavior of materials. While TGA of this compound itself would show its decomposition profile, this technique is particularly insightful for analyzing polymer derivatives where this compound or similar sulfonic acids are used as dopants.
For instance, when benzenesulfonic acid or its derivatives are used to dope conducting polymers like polyaniline (PANI), TGA can reveal the thermal stability of the resulting doped polymer (PANI-BSA). The TGA curve for such a material typically shows multiple weight loss steps. The initial weight loss at lower temperatures (below 150 °C) is often attributed to the evaporation of moisture. Subsequent weight loss stages correspond to the decomposition of the sulfonic acid dopant, followed by the degradation of the main polymer chain at higher temperatures. This analysis helps in understanding the interaction between the dopant and the polymer and establishes the operational temperature limits of the material.
| Temperature Range (°C) | Weight Loss (%) | Associated Process |
|---|---|---|
| 30 - 150 | ~5-10% | Loss of absorbed water |
| 150 - 300 | ~20-30% | Decomposition and removal of the sulfonic acid dopant |
| > 300 | ~40-50% | Degradation of the main polyaniline chain |
Future Research Directions and Unexplored Avenues
Emerging Sustainable Synthetic Strategies
The chemical industry's shift towards greener manufacturing processes necessitates the development of environmentally benign synthetic routes for key chemical compounds. businessresearchinsights.com For 4-(Carbamoylamino)benzene-1-sulfonic acid, future research will likely focus on moving away from traditional methods that may involve harsh reagents or generate significant waste.
Key emerging strategies include:
Catalyst-Free Synthesis: Recent advancements have demonstrated the feasibility of synthesizing sulfonated compounds and N-substituted ureas in the absence of metal catalysts. nih.govrsc.org Research into catalyst-free hydrosulfonylation and the synthesis of ureas in water could provide pathways to produce this compound with reduced environmental impact. rsc.orgresearchgate.net Using water as a solvent is particularly advantageous as it is non-toxic, non-flammable, and abundant. nih.gov
Mechanochemistry: This solvent-free or low-solvent technique utilizes mechanical energy, such as ball milling, to drive chemical reactions. rsc.org Mechanochemical methods have been successfully developed for the synthesis of aromatic sulfonamides and could be adapted for the production of this compound. rsc.orgrsc.org This approach minimizes solvent waste and can lead to higher energy efficiency.
Alternative Reagents: The use of safer, more sustainable reagents is a cornerstone of green chemistry. Future syntheses could employ sulfur dioxide surrogates like thiourea (B124793) dioxide or potassium metabisulfite (B1197395) (K2S2O5) for the sulfonation step, avoiding harsher traditional sulfonating agents. thieme-connect.comrsc.org Similarly, for the urea (B33335) formation, replacing hazardous phosgene-based reagents with alternatives like potassium isocyanate in aqueous media represents a much safer and greener approach. rsc.org
Table 1: Potential Sustainable Synthetic Strategies
| Strategy | Description | Potential Advantages | Relevant Research Area |
|---|---|---|---|
| Mechanochemical Synthesis | Using mechanical force (e.g., ball milling) to initiate reactions, often without solvents. rsc.org | Reduced solvent waste, energy efficiency, potential for new reaction pathways. rsc.org | Palladium-catalyzed aminosulfonylation of aryl bromides. rsc.org |
| Catalyst-Free Aqueous Synthesis | Utilizing water as a green solvent and avoiding metal catalysts for both sulfonation and urea formation steps. nih.govrsc.org | Eliminates toxic metal catalysts and organic solvents; simplifies purification. nih.gov | Sulfonylation of phenoxazine (B87303) in H2O/HFIP; Synthesis of N-substituted ureas in water. nih.govrsc.org |
| Alternative Reagent Use | Employing safer surrogates for hazardous reactants, such as using potassium metabisulfite for sulfonation or potassium isocyanate for urea formation. rsc.orgthieme-connect.com | Improved safety profile, reduced environmental contamination, circumvents use of toxic gases like phosgene (B1210022). rsc.orgthieme-connect.com | Three-component coupling with K2S2O5; Nucleophilic addition to potassium isocyanate. rsc.orgthieme-connect.com |
Novel Applications in Green Chemistry and Environmental Science
The unique bifunctional nature of this compound—possessing both a strongly acidic sulfonic acid group and a hydrogen-bonding urea moiety—opens up numerous possibilities in green chemistry and environmental science.
Heterogeneous Catalysis: The sulfonic acid group can be leveraged to create solid acid catalysts. researchgate.net By immobilizing this compound or its derivatives onto solid supports like silica (B1680970), magnetic nanoparticles, or carbon, researchers can develop recyclable and efficient catalysts for various organic transformations, such as esterification or condensation reactions. researchgate.netmdpi.comresearchgate.net This aligns with the green chemistry principle of designing reusable catalysts to minimize waste.
Environmental Remediation: Functionalized materials bearing sulfonic acid groups have shown significant potential for adsorbing pollutants from water. researchgate.net Covalent organic frameworks (COFs) functionalized with sulfonic acid have been used for the effective removal of heavy metal ions from aqueous media. rsc.org Future research could explore the use of materials functionalized with this compound for the targeted removal of contaminants like heavy metals or organic pollutants from wastewater.
Biodegradability Studies: While many sulfonated aromatic compounds are resistant to degradation, studies have shown that certain isomers of aminobenzenesulfonic acid can be mineralized by specific microorganisms. nih.govcore.ac.ukazregents.edu Investigating the biodegradability of this compound is a critical avenue for future research. Understanding its environmental fate is essential for assessing its green credentials and ensuring that its application does not lead to the accumulation of persistent pollutants. nih.govresearchgate.net
Table 2: Potential Applications in Green and Environmental Chemistry
| Application Area | Proposed Role of the Compound | Scientific Rationale | Future Research Focus |
|---|---|---|---|
| Heterogeneous Catalysis | As a solid acid catalyst when immobilized on a support (e.g., silica, magnetic nanoparticles). researchgate.netresearchgate.net | The sulfonic acid group provides strong Brønsted acidity for catalyzing organic reactions. mdpi.com | Development and testing of supported catalysts for reactions like esterification and multicomponent syntheses. |
| Environmental Remediation | As a functional group on adsorbents for removing pollutants. | Sulfonic acid groups can bind with cationic pollutants like heavy metal ions. rsc.org | Synthesis of functionalized porous materials (e.g., COFs, activated carbon) and testing their efficacy for wastewater treatment. researchgate.net |
| Biodegradability Assessment | As a substrate for microbial degradation studies. | Some aminobenzenesulfonic acids are biodegradable; the urea group may influence this process. core.ac.ukazregents.edu | Evaluating its degradation pathway under aerobic and anaerobic conditions to determine its environmental persistence. nih.govresearchgate.net |
Interdisciplinary Research Opportunities
The integration of this compound with other scientific fields, particularly nanoscience and biotechnology, represents a frontier with significant untapped potential.
Nanoscience Integration: The sulfonic acid moiety is an effective functional group for modifying the surface of nanoparticles. nih.govrsc.org Researchers can graft the compound onto silica or magnetic nanoparticles to create novel nanomaterials with tailored properties. researchgate.netrsc.org These functionalized nanoparticles could find applications as nanocatalysts with high stability and reusability or as specialized platforms in nanomedicine. researchgate.netmdpi.com The urea group, with its hydrogen-bonding capability, could further influence particle dispersion and interaction with biological systems.
Biotechnology and Medicinal Chemistry: The urea functionality is a key structural motif in a vast number of biologically active compounds and approved drugs. nih.govacs.org It acts as a rigid and effective hydrogen bond donor-acceptor, crucial for binding to enzymes and receptors. nih.gov This opens up the possibility of using this compound as a scaffold in drug discovery. Its derivatives could be designed as inhibitors for specific enzymes, such as carbonic anhydrases, where sulfonamides are a well-established class of inhibitors. tandfonline.commdpi.com The sulfonic acid group enhances water solubility, a desirable property for drug candidates.
Table 3: Interdisciplinary Research Opportunities
| Field | Potential Application/Integration | Key Functional Group | Example Research Direction |
|---|---|---|---|
| Nanoscience | Surface functionalization of nanoparticles (e.g., silica, magnetic). researchgate.netrsc.org | Sulfonic Acid (-SO3H) | Creating highly stable and recyclable nanocatalysts for green synthesis. rsc.org |
| Biotechnology | Scaffold for designing enzyme inhibitors or bioconjugates. nih.govmdpi.com | Urea (-NHCONH-) | Developing novel inhibitors for enzymes like carbonic anhydrases or kinases. tandfonline.com |
| Materials Science | Component in the synthesis of functional polymers or covalent organic frameworks (COFs). rsc.org | Both | Designing porous materials with tailored acidity and binding sites for selective adsorption or catalysis. |
Advancements in Computational Modeling and Predictive Design
Computational chemistry offers powerful tools to accelerate the discovery and optimization of new molecules based on the this compound scaffold, saving significant time and resources compared to traditional experimental approaches.
Density Functional Theory (DFT): DFT calculations can be used to investigate the fundamental electronic properties of the molecule, such as charge distribution, molecular flexibility, and frontier molecular orbital energies. researchgate.netresearchgate.net This information is crucial for understanding its reactivity and predicting how structural modifications will influence its chemical behavior and potential biological activity. mdpi.comnih.gov
Molecular Docking: For applications in drug discovery, molecular docking simulations are invaluable. semanticscholar.org These simulations can predict the binding mode and affinity of modified this compound derivatives to the active site of a target protein, such as carbonic anhydrase. tandfonline.commdpi.com This allows for the rational design of more potent and selective inhibitors.
Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can establish a statistical correlation between the structural features of a series of derivatives and their measured biological activity. nih.govchemijournal.com A robust QSAR model can then be used to predict the activity of yet-unsynthesized compounds, guiding synthetic efforts toward the most promising candidates.
Table 4: Computational Modeling and Design Approaches
| Computational Method | Objective | Predicted Properties | Potential Impact |
|---|---|---|---|
| Density Functional Theory (DFT) | To understand electronic structure and reactivity. researchgate.net | Charge distribution, orbital energies (HOMO/LUMO), vibrational frequencies. researchgate.netmdpi.com | Rationalize reaction mechanisms and predict sites of reactivity for further modification. |
| Molecular Docking | To predict binding interactions with biological targets (e.g., enzymes). semanticscholar.org | Binding affinity (docking score), binding pose, key intermolecular interactions (H-bonds, etc.). tandfonline.commdpi.com | Guide the design of potent and selective enzyme inhibitors for therapeutic applications. |
| QSAR Modeling | To correlate chemical structure with biological activity. chemijournal.com | Predicted biological activity (e.g., IC50) for new derivatives. nih.gov | Prioritize the synthesis of compounds with the highest predicted potency, accelerating the discovery process. |
| ADMET Prediction | To evaluate drug-likeness properties in silico. researchgate.net | Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. | Identify and filter out candidate molecules with poor pharmacokinetic or toxicity profiles early in the design phase. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(Carbamoylamino)benzene-1-sulfonic acid, and how can reaction efficiency be optimized?
- Methodology : The compound is typically synthesized via sulfonation of aniline derivatives followed by carbamoylation. A common approach involves coupling 4-aminobenzenesulfonic acid with isocyanate reagents under anhydrous conditions. Optimization includes adjusting stoichiometric ratios (e.g., 1:1.2 sulfonic acid to isocyanate), using catalysts like triethylamine, and maintaining temperatures between 0–5°C to minimize side reactions . Purity is enhanced via recrystallization from ethanol/water mixtures.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodology : Use ¹H/¹³C NMR to confirm the aromatic sulfonic acid backbone (δ ~7.5–8.0 ppm for aromatic protons) and carbamoyl group (δ ~6.5 ppm for NH). FT-IR identifies sulfonic acid S=O stretches (1190–1250 cm⁻¹) and carbamoyl C=O (1650–1700 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight, with ESI-MS often showing [M−H]⁻ ions due to the acidic sulfonic group .
Q. How do the solubility and stability of this compound vary across solvents, and what storage conditions are recommended?
- Methodology : The compound is highly soluble in polar aprotic solvents (e.g., DMSO, dimethylformamide) and sparingly soluble in water or alcohols. Stability tests via accelerated degradation studies (40°C/75% RH for 4 weeks) show <5% decomposition in inert atmospheres. Store at 2–8°C in amber vials to prevent photodegradation .
Q. What analytical methods are suitable for quantifying trace impurities in this compound?
- Methodology : Reverse-phase HPLC with a C18 column and UV detection at 254 nm effectively separates impurities. Mobile phases of acetonitrile/0.1% phosphoric acid (70:30 v/v) achieve baseline resolution. For ionic impurities, ion-pair chromatography with tetrabutylammonium bromide as the counterion is recommended .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, QSPR) predict the compound’s reactivity or interactions in biological systems?
- Methodology : Density functional theory (DFT) calculates electron density maps to identify electrophilic sites (e.g., sulfonic group). Quantitative structure-property relationship (QSPR) models correlate logP values with membrane permeability, while molecular dynamics simulations reveal binding affinities to targets like kinase enzymes .
Q. What strategies resolve contradictions between experimental data and theoretical predictions for this compound’s transport properties?
- Methodology : Combine in situ spectroscopy (e.g., time-resolved FT-IR) with multiphysics models to reconcile discrepancies. For example, PFSA ionomer studies show that hydration-dependent proton conductivity requires coupling experimental impedance data with Poisson-Nernst-Planck simulations .
Q. How does the compound’s structure influence its role in multi-target kinase inhibition, and what assays validate synergistic effects?
- Methodology : The carbamoyl group enhances hydrogen bonding with kinase ATP-binding pockets (e.g., VEGFR, PDGFR). Use Chou-Talalay combination index assays on cancer cell lines (e.g., MDA-MB-231) to quantify synergy with drugs like sorafenib. Dose-response curves at fixed ratios (1:1 to 1:10) determine CI values <1 for synergy .
Q. What advanced safety protocols are critical for handling this compound in large-scale reactions?
- Methodology : Implement continuous flow synthesis to minimize exposure, with real-time FTIR monitoring for exothermic risks. Waste streams containing sulfonic acid residues require neutralization with CaCO₃ before disposal. Personal protective equipment (PPE) must include acid-resistant gloves and face shields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
